N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
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Overview
Description
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide is a complex organic compound that features a combination of pyrazole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with phenylhydrazine under basic conditions to form 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole.
Methylene bridge formation: The pyrazole derivative is then reacted with formaldehyde to introduce the methylene bridge.
Hydrazide formation: The final step involves the reaction of the intermediate with 4-nitro-1H-pyrazole-1-acetic acid hydrazide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro and fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole derivatives.
Scientific Research Applications
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Pharmaceuticals: The compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
- N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine
- 1-(2-chloro-6-fluorobenzyl)piperazine
Uniqueness
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-{4-nitro-1H-pyrazol-1-yl}acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H17ClFN7O3 |
---|---|
Molecular Weight |
481.9g/mol |
IUPAC Name |
N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C22H17ClFN7O3/c23-19-7-4-8-20(24)18(19)13-30-11-16(22(28-30)15-5-2-1-3-6-15)9-25-27-21(32)14-29-12-17(10-26-29)31(33)34/h1-12H,13-14H2,(H,27,32)/b25-9+ |
InChI Key |
MYSUJFBBHDRHSX-YCPBAFNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C=C(C=N3)[N+](=O)[O-])CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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